7-Hydroxytridecanoic acid

CAS No.:

Cat. No.: VC13801090

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26O3 |

|---|---|

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | 7-hydroxytridecanoic acid |

| Standard InChI | InChI=1S/C13H26O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) |

| Standard InChI Key | QLCQZNWSQXTYSC-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CCCCCC(=O)O)O |

| Canonical SMILES | CCCCCCC(CCCCCC(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

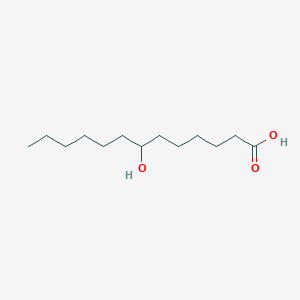

7-Hydroxytridecanoic acid features a carboxyl group (-COOH) at the terminal carbon (C13) and a hydroxyl group at C7, creating a mid-chain polar modification. The IUPAC name, 7-hydroxytridecanoic acid, reflects this substitution pattern. Its SMILES notation (CCCCCCC(CCCCCC(=O)O)O) and InChIKey (QLCQZNWSQXTYSC-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database referencing .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O₃ |

| Molecular Weight | 230.34 g/mol |

| Hydroxyl Position | C7 |

| PubChem CID | 14454549 |

| Solubility (Predicted) | Low in water; soluble in lipids |

The hydroxyl group introduces hydrogen-bonding capacity, altering solubility relative to non-hydroxylated fatty acids. This polarity gradient enables interactions with both hydrophobic membranes and aqueous enzymatic environments.

Biosynthesis and Natural Occurrence

Microbial Production

7-Hydroxytridecanoic acid has been identified in saponified extracts of Mucor species, fungi known for producing diverse lipid metabolites. Microbial synthesis likely involves cytochrome P450-mediated hydroxylation of tridecanoic acid, a pathway conserved in hydroxy fatty acid biosynthesis. This enzymatic process regioselectively introduces the hydroxyl group, avoiding the racemic mixtures common in chemical synthesis.

Biological Roles and Mechanistic Insights

Membrane Dynamics

In microbial membranes, hydroxy fatty acids may modulate fluidity and phase behavior. The C7 hydroxyl creates a kink in the acyl chain, analogous to unsaturated bonds, potentially enhancing membrane flexibility under stress conditions. This adaptation could explain its presence in Mucor species, which inhabit variable environments.

Signaling and Antimicrobial Activity

Hydroxy fatty acids are implicated in quorum sensing and pathogen defense. While direct evidence for 7-hydroxytridecanoic acid is lacking, structurally similar compounds like 10-hydroxydecanoic acid exhibit antimicrobial effects by disrupting biofilm formation in Staphylococcus aureus. The amphiphilic nature of 7-hydroxytridecanoic acid suggests comparable activity, warranting targeted studies.

Industrial and Biomedical Applications

Biodegradable Polymers

Hydroxy fatty acids serve as monomers for polyhydroxyalkanoates (PHAs), biodegradable alternatives to petroleum-based plastics. The C13 chain length and hydroxyl position of 7-hydroxytridecanoic acid make it suitable for copolymerization with lactones, enhancing material toughness.

Table 2: Comparative Analysis of Hydroxy Fatty Acid Monomers

| Compound | Chain Length | Hydroxyl Position | Polymer Application |

|---|---|---|---|

| 7-Hydroxytridecanoic acid | C13 | C7 | PHA elastomers |

| 12-Hydroxystearic acid | C18 | C12 | Lubricants, coatings |

| 10-Hydroxydecanoic acid | C10 | C10 | Medical implants |

Pharmaceutical Precursors

The hydroxyl and carboxyl groups provide sites for chemical derivatization. Esterification with drug molecules (e.g., NSAIDs) could improve bioavailability, while the fatty chain enhances blood-brain barrier penetration.

Research Challenges and Future Directions

Despite its potential, 7-hydroxytridecanoic acid remains understudied. Key priorities include:

-

Elucidating Biosynthetic Pathways: Clarifying hydroxylase specificity in native producers.

-

Optimizing Production: Developing high-yield microbial strains via CRISPR/Cas9 editing.

-

Functional Characterization: Assessing antimicrobial, anti-inflammatory, and material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume